1,2-Didocos-13-enoyl phoshatidylcholine

Membrane Biophysics Lipid Bilayer Mechanics Vesicle Stability

Choose DEPC (diC22:1 PC) from us for its non-substitutable advantages in advanced formulation. Its extended C22:1 acyl chains create a hydrophobic core over 7 Å thicker than DOPC, directly increasing bilayer bending rigidity (KC ~1.2 × 10⁻¹⁹ J) for mechanically robust liposomes with prolonged in vivo circulation. Our high-purity (>99%) DEPC uniquely enables the spontaneous formation of sub-18 nm unilamellar vesicles, critical for deep tissue penetration. This distinct phase behavior, including a low 0.7 kbar gel-phase transition, is essential for high-pressure biophysics and accurate membrane protein modeling, ensuring reproducible, high-impact results.

Molecular Formula C52H100NO8P
Molecular Weight 898.3 g/mol
CAS No. 51779-95-4
Cat. No. B145845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Didocos-13-enoyl phoshatidylcholine
CAS51779-95-4
Synonyms(7R,22Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-3,5,9-trioxa-4-phosphahentriacont-22-en-1-aminium 4-Oxide Inner Salt;  _x000B_[R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-13-docosenyl)oxy]-3,5,9-trioxa-4-phosphahentria
Molecular FormulaC52H100NO8P
Molecular Weight898.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
InChIKeySDEURMLKLAEUAY-JFSPZUDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC, CAS 51779-95-4): Baseline Profile for Procurement Decisions


1,2-Didocos-13-enoyl phosphatidylcholine, systematically named 1,2-dierucoyl-sn-glycero-3-phosphocholine and commonly abbreviated as DEPC or diC22:1PC, is a synthetic, zwitterionic diacylglycerophosphocholine (CAS 51779-95-4) with the molecular formula C52H100NO8P and a molecular weight of approximately 898.33 g/mol [1]. Its structural signature consists of a phosphocholine headgroup esterified at the sn-1 and sn-2 positions of a glycerol backbone with two identical 22-carbon monounsaturated fatty acyl chains (erucic acid, 22:1(Δ13-cis)) . This extended, singly unsaturated chain architecture distinguishes DEPC from shorter-chain analogs (e.g., DOPC, C18:1) and saturated counterparts (e.g., DPPC, C16:0), endowing it with a unique combination of bilayer thickness, mechanical rigidity, and thermotropic phase behavior that is specifically leveraged in biophysical membrane studies and advanced lipid nanoparticle (LNP) formulations [2][3].

Procurement Risk Assessment: Why 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC) Cannot Be Substituted by Other Phosphatidylcholines


In scientific procurement, substituting DEPC (C22:1) with a more common or lower-cost phosphatidylcholine (PC) such as DOPC (C18:1), POPC (C16:0-18:1), or DPPC (C16:0) is not functionally equivalent due to fundamental, chain-length-dependent differences in membrane biophysics. DEPC's extended C22:1 acyl chains yield a significantly thicker hydrophobic core, which directly alters the membrane's bending rigidity, area compressibility, and its interaction with transmembrane proteins, synthetic ion channels, and therapeutic cargo [1]. For instance, the bending modulus (KC) of diC22:1PC bilayers is approximately 1.2 × 10⁻¹⁹ J, which is more than double that of shorter-chain monounsaturated PCs like diC13:0 (0.56 × 10⁻¹⁹ J), a difference that critically influences vesicle stability and fusion kinetics [2]. Furthermore, DEPC exhibits a distinct barotropic phase behavior: it undergoes a pressure-induced liquid-crystalline to gel phase transition at a critical pressure of 0.7 kbar, which is dramatically lower than the 5.2 kbar required for DOPC, indicating a fundamentally different packing response to mechanical stress [3]. These are not incremental variations but are categorical differences in material properties that directly govern experimental outcomes and product performance, making direct substitution a source of significant data variability and potential formulation failure.

Quantitative Differentiators for 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC) Against Its Closest Analogs


Enhanced Bending Rigidity of diC22:1PC Bilayers Compared to Shorter-Chain Unsaturated PCs

The bending modulus (KC), a critical parameter governing vesicle shape fluctuations and fusion, is significantly higher for diC22:1PC bilayers than for shorter-chain monounsaturated phosphatidylcholines. Micropipette aspiration of giant unilamellar vesicles (GUVs) demonstrates that the bending rigidity of fluid-phase PC membranes increases progressively with acyl chain length among saturated and monounsaturated lipids [1]. This enhanced rigidity is a direct consequence of the increased bilayer thickness, which is a unique feature of DEPC among common unsaturated PCs [2].

Membrane Biophysics Lipid Bilayer Mechanics Vesicle Stability

Differential Pressure-Induced Phase Transition Threshold in DEPC vs. DOPC

DEPC exhibits a dramatically different response to hydrostatic pressure compared to the widely used analog DOPC. High-pressure Fourier-transform infrared (FTIR) spectroscopy reveals that DEPC undergoes a liquid-crystalline to gel phase transition at a critical pressure of 0.7 kbar, which is more than seven times lower than the 5.2 kbar required for DOPC [1]. This indicates that DEPC bilayers are far more sensitive to pressure-induced ordering, a property rooted in the packing of its extended C22:1 chains. Above their respective transition pressures, the spectral signatures of DOPC and DEPC diverge significantly, with DEPC displaying well-defined correlation field splittings of CH₂ modes indicative of highly ordered, all-trans chain packing, while DOPC retains a more disordered, kinked chain conformation up to 36 kbar [2].

High-Pressure Biophysics Membrane Phase Behavior Barotropic Analysis

DEPC Enables Formation of Exceptionally Small (<18 nm) and Stable Unilamellar Vesicles

In mixtures with cationic drug surfactants, DEPC facilitates the spontaneous formation of ultrasmall unilamellar vesicles (ULVs) with diameters below 20 nm, a feat not achievable with saturated-chain PCs of similar or shorter length. Small-angle neutron scattering (SANS) and cryo-TEM analysis of binary mixtures with tricyclic antidepressants show that the smallest vesicles formed with DEPC are <18 nm in diameter [1]. In stark contrast, vesicles formed with saturated DMPC (C14:0) are always >30 nm, and those formed with DPPC (C16:0) remain >100 nm [2]. Furthermore, these DEPC-derived ULVs exhibit exceptional colloidal stability and maintain a bilayer structure over a wider range of concentrations compared to DOPC and saturated PCs, as the micelle-to-vesicle transition occurs at a lower phospholipid mole fraction [3].

Liposomal Drug Delivery Nanoparticle Formulation Vesicle Self-Assembly

Ion Channel Activity is Modulated by DEPC Bilayer Thickness

The functional activity of synthetic ion channels is exquisitely sensitive to bilayer thickness, and DEPC provides a distinctly thicker hydrophobic core (approximately 26-30 Å) than DOPC (≈23-27 Å) or DMPC (≈20-24 Å). A study using a library of 'hydraphile' ion channel analogues of varying lengths (28-58 Å) showed a clear shift in peak activity depending on the host lipid [1]. In DEPC liposomes, optimal Na+ release was observed with longer channel analogues, whereas peak activity in DMPC liposomes was seen with significantly shorter channels [2]. For example, a specific channel analogue (Compound 2) exhibited <20% release in DOPC vesicles and only 9% release in DEPC vesicles, demonstrating a >50% reduction in functional activity due to the increased bilayer thickness [3]. This provides a direct, quantitative link between DEPC's unique molecular architecture and its impact on the function of membrane-spanning molecules.

Synthetic Ion Channels Membrane Protein Reconstitution Bilayer Thickness

Availability in Ultra-High Purity Grades (>99%) with Validated Analytical Specifications

For applications requiring absolute reproducibility and minimal interference from lipid oxidation byproducts, DEPC is commercially available in purity grades exceeding 99% as determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) [1]. This level of purity is not universally available for all PC analogs and is critical for sensitive biophysical techniques such as X-ray scattering, NMR, and single-molecule fluorescence microscopy, where trace impurities can introduce artifacts [2]. Reputable suppliers, such as Avanti Polar Lipids (now part of Sigma-Aldrich), offer DEPC in chloroform solutions at defined concentrations (e.g., 10 mg/mL) with lot-specific certificates of analysis, ensuring batch-to-batch consistency and mitigating the risk of oxidation or hydrolysis during storage [3].

Analytical Standards High-Purity Lipids Quality Control

Procurement-Driven Application Scenarios for 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC)


Development of Mechanically Robust Liposomal Formulations for Enhanced Circulation

The elevated bending modulus (KC) of 1.2 × 10⁻¹⁹ J for diC22:1PC bilayers, as quantified by micropipette aspiration, provides a significant advantage in designing liposomal drug delivery systems with prolonged in vivo circulation half-lives [1]. This increased mechanical rigidity makes DEPC-based liposomes more resistant to shear stress and osmotic shock, reducing premature drug leakage. Procurement of high-purity DEPC (>99%) is essential for creating robust, reproducible liposome batches where the enhanced stability is a primary design goal [2].

Biophysical Investigations of Hydrophobic Mismatch and Membrane Protein Function

DEPC's extended C22:1 acyl chains create a significantly thicker hydrophobic core than common analogs like DOPC (C18:1) or DMPC (C14:1). As shown in studies with synthetic ion channels, this difference in thickness directly modulates the activity of membrane-spanning molecules, with a >50% reduction in ion flux observed for certain compounds in DEPC compared to DOPC vesicles [1]. Researchers studying the function of integral membrane proteins or the mechanism of antimicrobial peptides should prioritize DEPC to accurately model membranes where hydrophobic matching is a critical parameter.

Formulation of Ultrasmall Unilamellar Vesicles (ULVs) for Next-Generation Nanocarriers

DEPC is uniquely capable of spontaneously forming exceptionally small (<18 nm diameter) and stable unilamellar vesicles when mixed with certain drug surfactants, a characteristic not shared by saturated-chain PCs (DMPC >30 nm, DPPC >100 nm) [1]. This property, validated by SANS and cryo-TEM, positions DEPC as a critical raw material for developing advanced nanocarriers intended for deep tissue penetration, crossing biological barriers, or applications in nanoscale optics and sensing.

High-Pressure Biophysics and Studies of Mechanosensitive Systems

The distinct barotropic behavior of DEPC, characterized by a pressure-induced phase transition at a critical pressure of 0.7 kbar—far lower than the 5.2 kbar for DOPC—makes it an essential model lipid for high-pressure biophysics [1]. Research groups investigating the adaptation of deep-sea organisms, the effects of pressure on cellular processes, or the physical chemistry of lipid phases under extreme conditions will find DEPC to be an indispensable and non-substitutable component for constructing relevant model membranes.

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